![molecular formula C14H12N2O4 B14474142 Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate CAS No. 65159-27-5](/img/structure/B14474142.png)
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(quinoxalin-2-yl)methylidene]propanedioate typically involves the reaction of quinoxalin-2-ylmethylidene with dimethyl acetylenedicarboxylate under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce quinoxaline-2-ylmethyl alcohols .
Applications De Recherche Scientifique
Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of dimethyl [(quinoxalin-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A basic structure that forms the core of many derivatives, including dimethyl [(quinoxalin-2-yl)methylidene]propanedioate.
Imidazo[1,2-a]quinoxalines: These compounds have similar structures but with additional fused rings, leading to different properties and applications.
Pyrazoloquinoxalines: Another class of quinoxaline derivatives with distinct biological activities.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
65159-27-5 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
dimethyl 2-(quinoxalin-2-ylmethylidene)propanedioate |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)10(14(18)20-2)7-9-8-15-11-5-3-4-6-12(11)16-9/h3-8H,1-2H3 |
Clé InChI |
AODIQZKLBJFYCO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=NC2=CC=CC=C2N=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


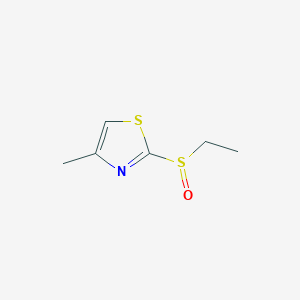
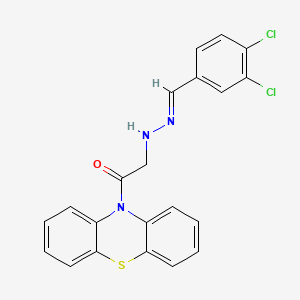

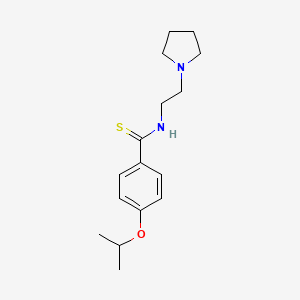
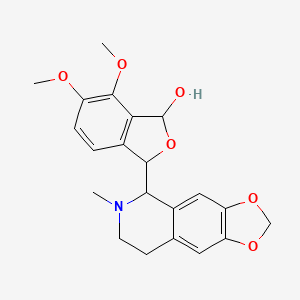

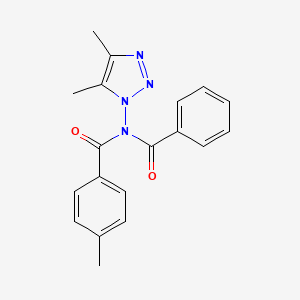
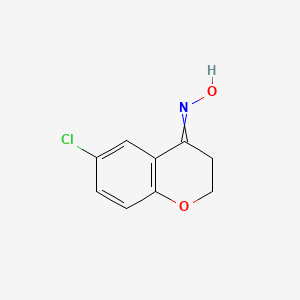
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

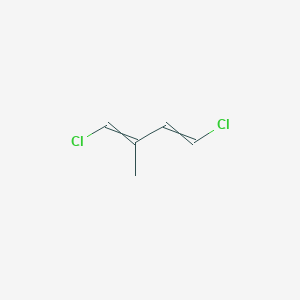
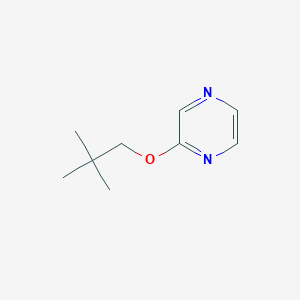
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
